5-Bromo-6-fluoro-2-methyl-1H-indole
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Overview
Description
5-Bromo-6-fluoro-2-methyl-1H-indole is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-methyl-1H-indole typically involves multi-step organic reactions. One common method is the halogenation of 2-methylindole, followed by selective bromination and fluorination. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination. The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-fluoro-2-methyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancers.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indoles.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, binding to active sites or allosteric sites and altering the biological activity of the target. The presence of bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylindole
- 6-Fluoro-2-methylindole
- 5-Bromo-6-chloro-2-methylindole
Uniqueness
5-Bromo-6-fluoro-2-methyl-1H-indole is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
5-bromo-6-fluoro-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSDBFRXIKNPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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